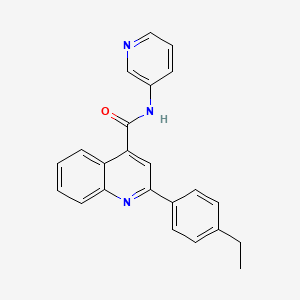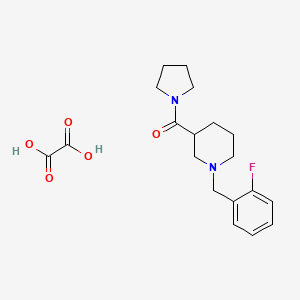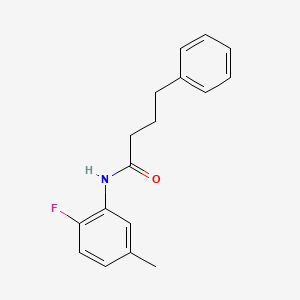![molecular formula C24H21NOS B4038024 5-[4-(methylsulfanyl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4038024.png)
5-[4-(methylsulfanyl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
Übersicht
Beschreibung
5-[4-(methylsulfanyl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a complex organic compound with a unique structure that includes a phenyl group substituted with a methylsulfanyl group
Wissenschaftliche Forschungsanwendungen
5-[4-(methylsulfanyl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
The synthesis of 5-[4-(methylsulfanyl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one involves several steps, typically starting with the preparation of the core benzo[a]phenanthridinone structure. The methylsulfanyl group is then introduced through a series of reactions involving appropriate reagents and conditions. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to modify the phenyl or benzo[a]phenanthridinone moieties.
Substitution: Various substitution reactions can occur, particularly at the phenyl ring, depending on the reagents and conditions used.
Common reagents for these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The methylsulfanyl group and the benzo[a]phenanthridinone core play crucial roles in its activity, influencing its binding to target molecules and its overall biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other benzo[a]phenanthridinone derivatives and phenyl-substituted compounds. What sets 5-[4-(methylsulfanyl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one apart is the presence of the methylsulfanyl group, which imparts unique chemical and biological properties. Other similar compounds may include:
- 5-(4-methylsulfanyl-phenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one
- 5-[4-(methylsulfanyl)phenyl]-2,4(1H,3H)-pyrimidinedione
These compounds share structural similarities but differ in their specific functional groups and overall chemical behavior.
Eigenschaften
IUPAC Name |
5-(4-methylsulfanylphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NOS/c1-27-17-12-9-16(10-13-17)24-23-19(7-4-8-21(23)26)22-18-6-3-2-5-15(18)11-14-20(22)25-24/h2-3,5-6,9-14,24-25H,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJZAPPHMVMAMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3=C(CCCC3=O)C4=C(N2)C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B4037960.png)
![4-{[3-({3-[4-(aminocarbonyl)anilino]-3-oxopropyl}sulfanyl)propanoyl]amino}benzamide](/img/structure/B4037974.png)
![4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone](/img/structure/B4037980.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4037985.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-methylfuran-2-carboxamide](/img/structure/B4037989.png)
![N-[2-(4-METHOXYPHENYL)ETHYL]-3-[(2-{[2-(4-METHOXYPHENYL)ETHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE](/img/structure/B4037993.png)



![6-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B4038025.png)
![2-(4-methoxyphenyl)-2-oxoethyl 2-[(3,4-dimethylphenyl)amino]-4-oxo-4-phenylbutanoate](/img/structure/B4038030.png)
![{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B4038031.png)
